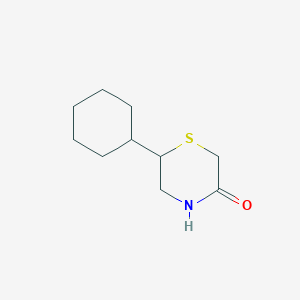
2-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)acetonitrile is a synthetic organic compound that features an azetidine ring, an amino group, a chlorophenyl group, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)acetonitrile typically involves multi-step organic reactions. One possible route could involve the formation of the azetidine ring followed by the introduction of the amino group, chlorophenyl group, and nitrile group under controlled conditions. Specific reagents and catalysts would be required to facilitate these transformations.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)acetonitrile may undergo various chemical reactions, including:
Oxidation: The amino group could be oxidized to form corresponding oxides.
Reduction: The nitrile group could be reduced to form primary amines.
Substitution: The chlorophenyl group could undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitrile group would yield primary amines, while substitution reactions could introduce various functional groups to the chlorophenyl ring.
科学研究应用
2-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)acetonitrile could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its potential as a pharmaceutical agent.
Industry: Use in the development of new materials or chemical processes.
作用机制
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)acetonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile: Lacks the chlorophenyl group.
2-(3-Aminoazetidin-1-yl)-2-(4-fluorophenyl)acetonitrile: Contains a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
2-(3-Aminoazetidin-1-yl)-2-(4-chlorophenyl)acetonitrile is unique due to the presence of the chlorophenyl group, which could impart distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C11H12ClN3 |
|---|---|
分子量 |
221.68 g/mol |
IUPAC 名称 |
2-(3-aminoazetidin-1-yl)-2-(4-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C11H12ClN3/c12-9-3-1-8(2-4-9)11(5-13)15-6-10(14)7-15/h1-4,10-11H,6-7,14H2 |
InChI 键 |
MLDFXCMYVOIGKS-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C(C#N)C2=CC=C(C=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Chloromethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine](/img/structure/B14866812.png)









![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B14866850.png)



